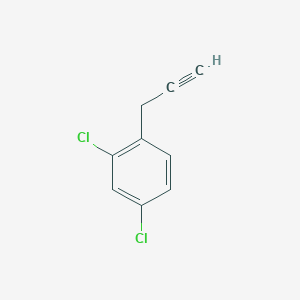

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene

Descripción general

Descripción

“2,4-Dichloro-1-(prop-2-yn-1-yl)benzene” is a chemical compound that is used in scientific research . It is a versatile material with diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of “2,4-Dichloro-1-(prop-2-yn-1-yl)benzene” involves a multi-step reaction . The general procedure involves heating a solution of 3-bromopyropyne and a corresponding substituted phenol with potassium carbonate in acetone . The reaction mixture is heated under reflux until the reaction is complete based on TLC monitoring . The solvent is then removed under reduced pressure, and the residue is dissolved in water . The aqueous layer is extracted twice with dichloromethane, and the combined organic phases are dried with MgSO4 and evaporated at reduced pressure to obtain the product .Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-1-(prop-2-yn-1-yl)benzene” can be represented as C9H6Cl2O . The molecular weight is 201.05 .Chemical Reactions Analysis

“2,4-Dichloro-1-(prop-2-yn-1-yl)benzene” undergoes various chemical reactions under different conditions . For instance, it reacts with sodium hydroxide and bromine in 1,2-dimethoxyethane . It also reacts with chlorine and copper (I) chloride in tetrachloromethane at 70°C . Additionally, it reacts with potassium carbonate in tetrahydrofuran and acetone .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-1-(prop-2-yn-1-yl)benzene” include a molecular formula of C9H6Cl2O and a molecular weight of 201.05 . The boiling point and linear structure formula are not specified .Aplicaciones Científicas De Investigación

Field: Medicinal Chemistry

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene is used in the field of medicinal chemistry .

Application Summary

This compound plays a role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it is mentioned that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

Results or Outcomes

The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years . It is particularly essential to develop novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .

Field: Organic Synthesis

2,4-Dichloro-1-(prop-2-yn-1-yloxy)benzene is used in organic synthesis .

Application Summary

This compound is used as a reagent in the synthesis of various organic compounds .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it is typically used in reactions that require a dichloro-alkyne moiety .

Results or Outcomes

The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reagents used .

Field: Medicinal Chemistry

Indole derivatives, which can be synthesized using 2,4-Dichloro-1-(prop-2-yn-1-yl)benzene, have shown a wide range of biological activities .

Application Summary

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it is mentioned that indole derivatives are synthesized and then tested for these various biological activities .

Results or Outcomes

The results showed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application Summary

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Safety And Hazards

Propiedades

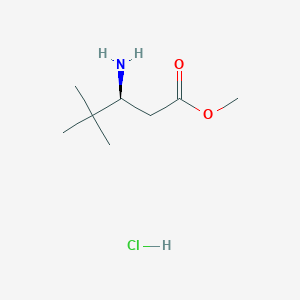

IUPAC Name |

2,4-dichloro-1-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNQVNLVWCLBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-(prop-2-yn-1-yl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1396506.png)

![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)